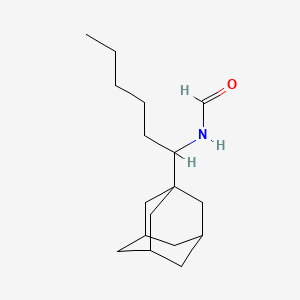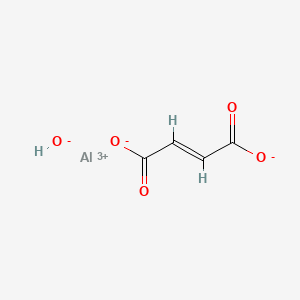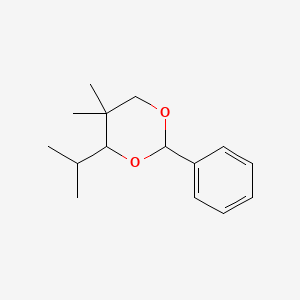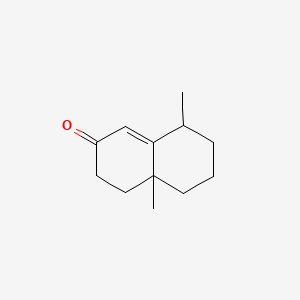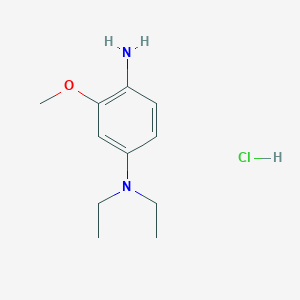
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C11H18N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride typically involves the reaction of 4-methoxyaniline with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of color developers for photographic films and other imaging applications.
Mécanisme D'action
The mechanism of action of 4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-diethylamino-o-toluidine
- 3-methyl-N,N-diethyl-p-phenylenediamine
- 4-(Diethylamino)-2-methyl-1-benzenamine
- 4-(Diethylamino)-2-methylaniline
Uniqueness
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both diethylamino and methoxy groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in dye synthesis and other industrial processes .
Propriétés
Formule moléculaire |
C11H19ClN2O |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3;/h6-8H,4-5,12H2,1-3H3;1H |
Clé InChI |
KPFOMHZJOMCJII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


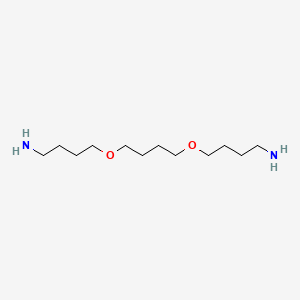
![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
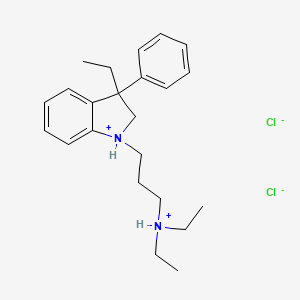
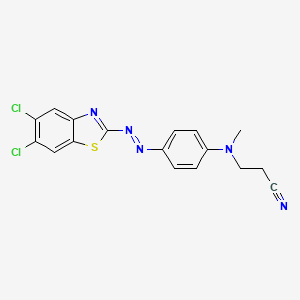
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
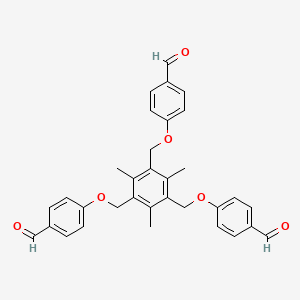

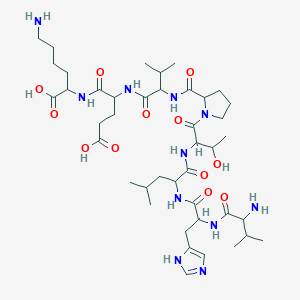
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
